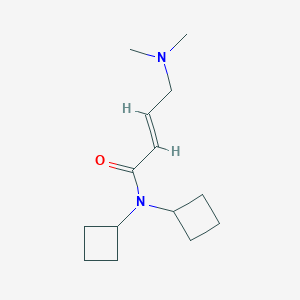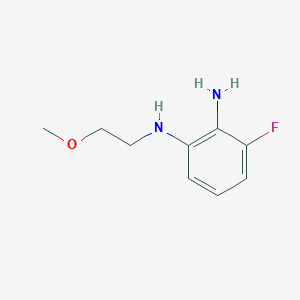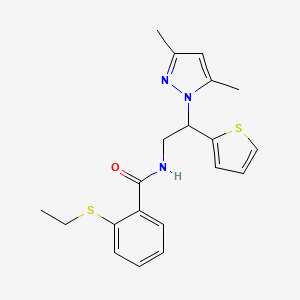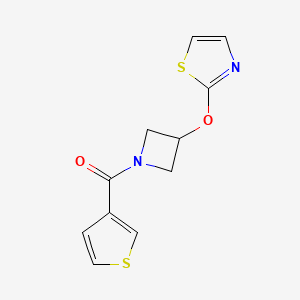![molecular formula C17H32ClNO2 B2557881 1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride CAS No. 1212106-82-5](/img/structure/B2557881.png)
1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(pyrrolidin-1-yl)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C17H32ClNO2 and its molecular weight is 317.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Spectroscopic Identification and Derivatization
This compound has been part of studies focusing on the identification and derivatization of selected cathinones, where spectroscopic methods such as GC-MS, IR, NMR, electronic absorption spectroscopy, and single crystal X-ray diffraction were used to examine its properties. These studies highlight the diagnostic signals from methyl, N-methyl, and carbonyl groups, offering insights into the compound's structural characteristics and potential for further chemical modification through reactions like thionation and amination (Nycz et al., 2016).
Chiral Ligands for Asymmetric Synthesis
Research has also explored the synthesis of chiral camphor-based amino alcohols and aminodiols, including derivatives structurally related to the query compound, as ligands for enantioselective reactions. These compounds were synthesized from commercially available camphor and used in diethyl zinc addition to aldehydes, showcasing moderate enantioselectivity. This application is significant for asymmetric synthesis, contributing to the development of chiral molecules with potential pharmaceutical relevance (Olusegun B. Olubanwo et al., 2018).
Enantiomerically Pure Ketimines
Another study reported the synthesis of an enantiomerically pure ketimine derivative from the reaction of a structurally similar compound with 3-(aminomethyl)pyridine. The resulting compound was characterized by its crystal structure and intermolecular hydrogen bonding, forming molecular chains. This research contributes to the understanding of stereoselective reactions and the potential for creating enantiomerically pure compounds for use in various chemical and pharmaceutical applications (Ayers et al., 2005).
Pharmacological Characterization
While the direct pharmacological characterization of the query compound is not discussed, related research has focused on compounds with similar structural features, particularly in the context of κ-opioid receptors. Studies like these are crucial for understanding the receptor affinity and selectivity of novel compounds, which can inform future therapeutic applications, although this falls outside the requested exclusion criteria (Grimwood et al., 2011).
properties
IUPAC Name |
1-pyrrolidin-1-yl-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO2.ClH/c1-16(2)13-6-7-17(16,3)15(10-13)20-12-14(19)11-18-8-4-5-9-18;/h13-15,19H,4-12H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZRCNTYKMKWQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CN3CCCC3)O)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Amino-1-methyl-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B2557803.png)


![5-ethyl-N-[2-(2-phenyl-4-thiazolyl)ethyl]-2-thiophenesulfonamide](/img/structure/B2557808.png)
![6-Acetyl-2-(4-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2557809.png)

![Methyl({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B2557811.png)
![6-methyl-3-(3-methylbutyl)-2-(methylsulfanyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B2557815.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}acetamide](/img/structure/B2557819.png)

![4-isopropoxy-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2557821.png)